molecular formula C19H24BrN5O2S B2615084 5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-73-9

5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2615084
CAS No.: 898366-73-9
M. Wt: 466.4
InChI Key: YMONYGAHUVXFAC-UHFFFAOYSA-N
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Description

5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core. Key structural elements include:

  • 4-Bromophenyl moiety: A halogenated aromatic group known to influence bioactivity via hydrophobic interactions and electron-withdrawing effects .
  • 4-(2-Hydroxyethyl)piperazinyl substituent: Introduces hydrogen-bonding capacity and water solubility, which may optimize pharmacokinetic properties .

Properties

IUPAC Name

5-[(4-bromophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-3-5-14(20)6-4-13)24-9-7-23(8-10-24)11-12-26/h3-6,16,26-27H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMONYGAHUVXFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features and Bioactivities of Thiazolo[3,2-b][1,2,4]triazole Derivatives

Compound Name / ID Substituents Molecular Weight (g/mol) Key Bioactivity Synthesis Yield Reference
Target Compound 2-Ethyl, 6-OH, 4-Bromophenyl, 4-(2-hydroxyethyl)piperazinyl ~554.3 (estimated) Hypothesized anticancer/antimicrobial N/A
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl, ethoxy-methoxyphenyl, 2-methyl 595.1 Not reported (structural analog) N/A
(Z)-5-((4-(2-Hydroxyethyl)piperazin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-(2-Hydroxyethyl)piperazinyl, ketone at C6 347.4 Anticancer (in vitro) 67%
5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole 2-Bromophenyl, 6-methyl 324.2 Not reported N/A
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives 4-Bromobenzyl, thiophen-2-yl ~350–400 Antimicrobial (MIC: 2–16 µg/mL) 65–85%

Key Observations :

  • Halogenated Aromatic Groups : Bromophenyl (target compound) and chlorophenyl () substituents enhance bioactivity via hydrophobic interactions, but bromine’s larger size may improve target binding compared to chlorine .
  • Piperazine Modifications : The 4-(2-hydroxyethyl)piperazinyl group in the target compound likely increases solubility compared to unsubstituted piperazine in , aligning with trends observed in .
  • C6 Functionalization : The hydroxyl group in the target compound vs. ketone in may reduce metabolic oxidation, enhancing stability.

Biological Activity

The compound 5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, focusing on antifungal properties and other relevant pharmacological effects.

Chemical Structure

The molecular formula of the compound is C19H24BrN5O2SC_{19}H_{24}BrN_{5}O_{2}S, with a molecular weight of approximately 466.4 g/mol. The structure includes a thiazolo-triazole core, a bromophenyl moiety, and a piperazine derivative with a hydroxyethyl substituent.

Antifungal Activity

Research indicates that this compound may possess antifungal properties . A study published in Bioorganic & Medicinal Chemistry Letters (2013) evaluated various thiazolo[3,2-b][1,2,4]triazole derivatives for their antifungal activity. The findings revealed that this compound exhibited moderate antifungal activity against several strains, including:

Fungal StrainActivity Level
Candida albicans Moderate
Aspergillus fumigatus Moderate

Further studies are necessary to elucidate the specific mechanisms of action and potential therapeutic applications of this compound as an antifungal agent .

While the exact mechanism of action remains unclear, it is hypothesized that the thiazolo-triazole core may interact with fungal cell membranes or inhibit specific enzymatic pathways crucial for fungal growth. This interaction could potentially disrupt cellular processes leading to cell death.

Related Structural Compounds

Several compounds share structural similarities with this compound. Their biological activities are summarized in the following table:

Compound NameStructural FeaturesBiological Activity
4-(4-Bromophenyl)piperazin-1-ylmethyl-thiazole Contains bromophenyl and thiazoleAntimicrobial
5-(4-Methoxyphenyl)-1H-triazole Triazole core with methoxy groupAnticancer
7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen Piperazine derivative with ethoxyAntidepressant

The distinct combination of functional groups in these compounds may lead to varying pharmacological profiles compared to this compound .

Case Studies and Research Findings

A notable study conducted on similar thiazole derivatives highlighted their potential in treating fungal infections. The research provided insights into structure-activity relationships (SAR) that can guide future synthesis efforts aimed at enhancing antifungal efficacy.

Example Case Study

In a comparative study involving various thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Researchers synthesized multiple analogs and assessed their biological activities.
  • The results indicated that modifications to the piperazine ring significantly influenced antifungal potency.

This emphasizes the importance of targeted structural modifications to optimize biological activity .

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